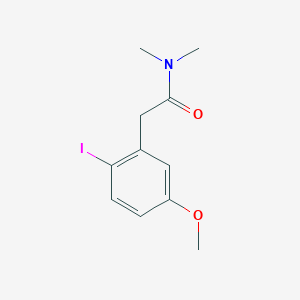

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide

Übersicht

Beschreibung

Cabagin is a compound used in stomach medicines. It is designed to alleviate various gastrointestinal symptoms, including stomach distress, gastrasthenia, stomachache, heartburn, and indigestion . One of its key ingredients is Methylmethionine Sulfonium Chloride (MMSC) , which plays a crucial role in improving gastric function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die spezifischen Synthesewege für Cabagin sind firmenintern, aber es wird als Tablette formuliert, die mehrere Wirkstoffe enthält. Diese Inhaltsstoffe wirken synergistisch, um Magenprobleme zu beheben.

Industrielle Produktionsmethoden: Details zu industriellen Produktionsmethoden sind nicht öffentlich zugänglich. Pharmaunternehmen optimieren in der Regel Produktionsprozesse, um eine gleichbleibende Qualität und Wirksamkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Cabagin unterliegt im Körper keinen signifikanten chemischen Reaktionen. Stattdessen wirkt es als Kombination verschiedener Verbindungen, um gastrointestinale Beschwerden zu lindern. Einige gängige Reagenzien, die in seiner Formulierung verwendet werden, sind Natriumhydrogencarbonat, Magnesiumcarbonat und gefälltes Calciumcarbonat.

Wissenschaftliche Forschungsanwendungen

The compound 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies.

Structural Formula

- Molecular Formula : C11H14I-N-O2

- Molecular Weight : 305.14 g/mol

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. The iodine substituent may enhance the compound's ability to interact with biological targets, such as proteins involved in cell proliferation.

Case Study

A study published in the Journal of Medicinal Chemistry explored the synthesis of iodinated phenylacetamides and their effects on cancer cell lines. The results demonstrated that certain derivatives showed significant cytotoxicity against breast cancer cells, suggesting that this compound could be further investigated for therapeutic applications.

Material Science

Polymer Synthesis

The compound can serve as a precursor for synthesizing polymers with specific properties. Its functional groups allow for modifications that can tailor the physical and chemical characteristics of the resulting materials.

Data Table: Polymer Characteristics

| Polymer Type | Properties | Applications |

|---|---|---|

| Iodinated Polymers | Enhanced thermal stability | Electronics, coatings |

| Methoxy Functionalized | Improved solubility | Drug delivery systems |

Environmental Studies

Toxicity Assessment

The environmental impact of this compound has been evaluated through toxicity studies. According to data from the US EPA's ToxValDB, this compound exhibits certain toxicological profiles that warrant further investigation regarding its environmental persistence and bioaccumulation potential .

Case Study

A comprehensive study assessed the degradation of iodinated compounds in aquatic environments, highlighting the need for monitoring their presence due to potential ecological risks. The findings suggest that while some derivatives degrade rapidly, others may persist and accumulate in aquatic organisms.

Wirkmechanismus

Cabagin’s mechanism of action involves multiple components:

- Other ingredients: Assist in digestion and alleviate discomfort.

MMSC: Enhances gastric movements and promotes healthy digestion.

Perilla Herb: Supports overall stomach function.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Cabagin liegt in seiner Kombination von Inhaltsstoffen. es ist wichtig zu beachten, dass es sich nicht um eine weit verbreitete Forschungsverbindung handelt. Ähnliche rezeptfreie Mittel umfassen Antazida, gastrointestinale Analgetika und Antispasmodika.

Biologische Aktivität

2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a methoxy group and an iodine substituent on a phenyl ring, which may influence its interaction with biological targets. The presence of the N,N-dimethylacetamide moiety suggests potential solubility and reactivity characteristics relevant for pharmacological applications.

Neuropharmacological Effects

Recent studies have indicated that compounds structurally related to this compound may exhibit significant activity at metabotropic glutamate receptors (mGluRs). For instance, related compounds have been characterized as negative allosteric modulators (NAMs) of mGluR2, with IC50 values indicating potent inhibitory effects on glutamate-induced signaling pathways. Such modulation is crucial in treating various neuropsychiatric disorders, including anxiety and schizophrenia .

Antithyroid Activity

Research has explored the potential antithyroid activity of N,N-dimethylacetamide derivatives. A study demonstrated that N,N-dimethylacetamide could form a charge-transfer complex with iodine, suggesting a mechanism through which it may interfere with thyroid hormone biosynthesis. The formation constant (KCT) was reported to be greater than 100 M^-1, indicating strong interaction with iodine . This property could be beneficial in conditions requiring thyroid hormone regulation.

In Vitro Studies

In vitro assays have been utilized to assess the biological activity of derivatives related to this compound. Notably, studies have demonstrated that certain analogs inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties . The IC50 values for these compounds were often in the nanomolar range, indicating high potency.

Mechanistic Insights

Mechanistically, compounds like this compound may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction. This is evidenced by observed decreases in mitochondrial membrane potential and subsequent activation of caspases .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNOFYYFRXRROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554522 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99540-20-2 | |

| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.